2-benzoyl-N-(2-phenylethyl)benzamide 2-benzoyl-N-(2-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0848083
InChI: InChI=1S/C22H19NO2/c24-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)22(25)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol

2-benzoyl-N-(2-phenylethyl)benzamide

CAS No.:

Cat. No.: VC0848083

Molecular Formula: C22H19NO2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-benzoyl-N-(2-phenylethyl)benzamide -

Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
IUPAC Name 2-benzoyl-N-(2-phenylethyl)benzamide
Standard InChI InChI=1S/C22H19NO2/c24-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)22(25)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25)
Standard InChI Key DFBBHNZDOUQDCH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Chemical Structure and Nomenclature

Structural Features

2-Benzoyl-N-(2-phenylethyl)benzamide contains three key structural components:

  • A benzamide core (C₆H₅-CO-NH-)

  • A phenethyl substituent (-CH₂-CH₂-C₆H₅) attached to the nitrogen

  • A benzoyl group (C₆H₅-CO-) at the 2-position of the benzamide ring

This arrangement creates a molecule with multiple aromatic rings and functional groups that contribute to its chemical behavior and potential applications.

Nomenclature and Identification

While the compound's IUPAC name is 2-benzoyl-N-(2-phenylethyl)benzamide, it may also be referenced in chemical literature using alternative naming conventions. Based on structural analogs, the compound would likely have the following properties:

PropertyValue
Molecular FormulaC₂₂H₁₉NO₂
Exact MassApproximately 329.14 g/mol
Chemical ClassBenzamide derivative
Functional GroupsAmide, ketone, aromatic rings

The structural relationship to N-(2-phenylethyl)benzamide is important, as this simpler analog has a CAS number of 3278-14-6 and an established presence in chemical databases . The addition of the benzoyl group creates the more complex 2-benzoyl-N-(2-phenylethyl)benzamide.

Physical and Chemical Properties

Predicted Physical Properties

Based on its structural components and comparison with related compounds, 2-benzoyl-N-(2-phenylethyl)benzamide would likely exhibit the following physical properties:

PropertyPredicted ValueBasis
Physical StateWhite crystalline solidCommon for benzamide derivatives
Melting Point>120°CBased on related N-(2-phenylethyl)benzamide (117-118°C)
Boiling Point>440°CBased on N-(2-phenylethyl)benzamide prediction of 439.0±24.0°C
Density>1.1 g/cm³Comparison with N-(2-phenylethyl)benzamide (1.088 g/cm³)
SolubilityPoorly soluble in water; Soluble in organic solventsBased on structural features
pKa~14-15Estimated from N-(2-phenylethyl)benzamide (14.56)

The addition of the benzoyl group would likely increase the compound's molecular weight, melting point, and lipophilicity compared to N-(2-phenylethyl)benzamide, while potentially decreasing its water solubility.

Chemical Reactivity

2-Benzoyl-N-(2-phenylethyl)benzamide contains multiple reactive sites:

  • The amide bond (-CO-NH-) can undergo hydrolysis under acidic or basic conditions

  • The ketone group of the benzoyl moiety can participate in nucleophilic addition reactions

  • The aromatic rings can undergo electrophilic aromatic substitution reactions

The presence of both a ketone and an amide creates interesting possibilities for selective chemical transformations and derivatization, potentially useful in the synthesis of more complex molecules.

Synthesis Methods

Synthesis of the N-(2-Phenylethyl)Benzamide Precursor

The synthesis of N-(2-phenylethyl)benzamide, which could serve as a precursor, is well-documented. A patent describes an aqueous method with significant advantages over organic solvent-based approaches:

  • Benzoyl chloride or benzoic acid is mixed with phenethylamine and an alkali metal hydroxide in water

  • The reaction produces N-(2-phenylethyl)benzamide with yields up to 99%

  • This method eliminates organic solvents, simplifying post-reaction processing

The reaction is typically conducted with the following parameters:

  • Molar ratio of phenethylamine:alkali metal hydroxide:water = 1:(1.5-3):(30-50)

  • Molar ratio of benzoyl chloride or benzoic acid:phenethylamine = (1-1.5):1

  • Temperature maintained below 10°C during addition of benzoyl chloride

  • Room temperature reaction for 2-3 hours after addition

  • Filtration and washing to neutral, followed by drying at 70-80°C for 8-10 hours

This patent-protected method achieves nearly quantitative yields and represents an environmentally friendly approach compared to conventional organic solvent-based methods.

Proposed Method for 2-Benzoyl-N-(2-Phenylethyl)Benzamide

To synthesize the target compound, the following modifications to established methods could be considered:

  • Use of 2-benzoylbenzoyl chloride instead of benzoyl chloride in the reaction with phenethylamine

  • Alternative approach: Friedel-Crafts acylation of N-(2-phenylethyl)benzamide using benzoyl chloride with a Lewis acid catalyst

  • Selective ortho-lithiation of N-(2-phenylethyl)benzamide followed by reaction with a benzoylating agent

Each approach would require optimization of reaction conditions to achieve selectivity and high yields.

Analytical Characterization

Spectroscopic Methods

Based on analytical approaches used for related compounds, 2-benzoyl-N-(2-phenylethyl)benzamide would be characterized by:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR would show characteristic signals for the aromatic protons of all three rings, the methylene protons of the phenethyl group, and the amide proton

  • ¹³C NMR would display signals for carbonyl carbons at distinctive chemical shifts for the amide and ketone groups

Infrared Spectroscopy (IR):

  • Strong absorption bands would be expected for the C=O stretching of both the amide (~1640-1690 cm⁻¹) and ketone (~1680-1700 cm⁻¹) groups

  • N-H stretching vibrations around 3300 cm⁻¹

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity determination, potentially using:

  • Reverse-phase chromatography with C18 columns

  • UV detection at approximately 210 nm, similar to that used for N-(2-phenylethyl)benzamide

  • Gradient elution with acetonitrile/water mixtures

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator